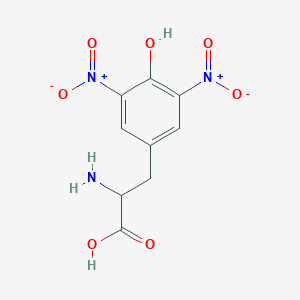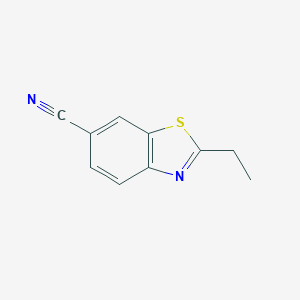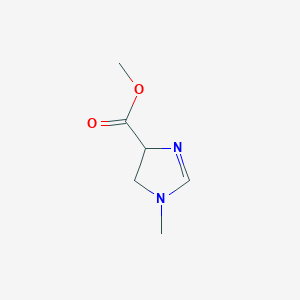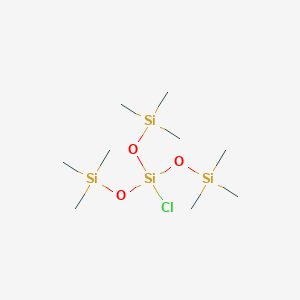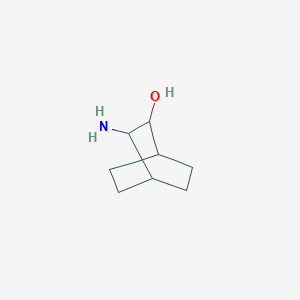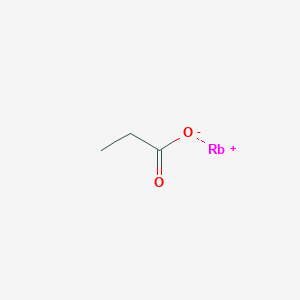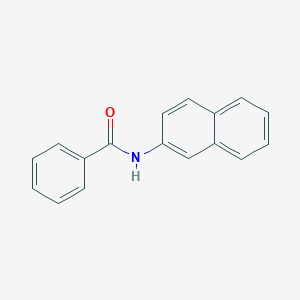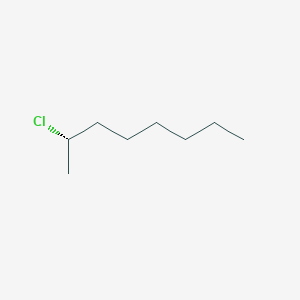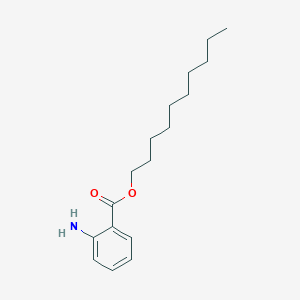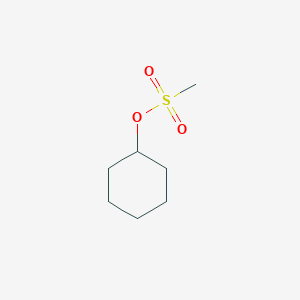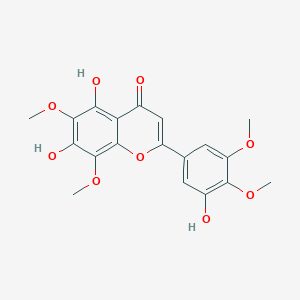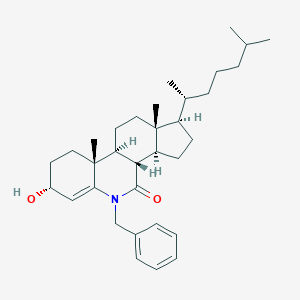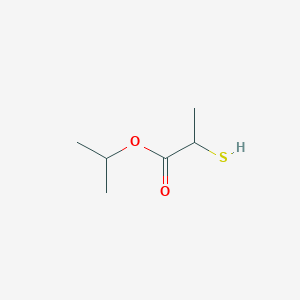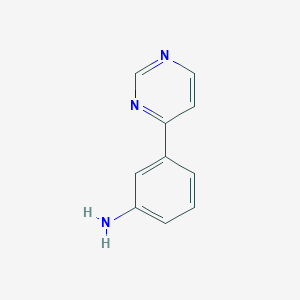
3-(Pyrimidin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrimidin-4-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as 4-Amino-2-(4-pyridinyl)pyrimidine or 4-(Pyridin-4-yl)pyrimidin-2-amine and has the molecular formula C10H9N5.
Mécanisme D'action
The mechanism of action of 3-(Pyrimidin-4-yl)aniline involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(Pyrimidin-4-yl)aniline exhibits potent antiproliferative activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(Pyrimidin-4-yl)aniline is its potent inhibitory activity against various protein kinases, making it a promising candidate for anticancer drug development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can hinder its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 3-(Pyrimidin-4-yl)aniline. One of the areas of focus is the development of more potent and selective inhibitors of protein kinases, which could lead to the development of more effective anticancer drugs. Another area of research is the development of novel synthetic methods for the preparation of this compound, which could improve its solubility and bioavailability. Additionally, the application of this compound in material science and organic synthesis also holds promise for future research.
Applications De Recherche Scientifique
3-(Pyrimidin-4-yl)aniline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These enzymes are known to play a crucial role in the development and progression of cancer, making them attractive targets for anticancer drug development.
Propriétés
Numéro CAS |
16496-10-9 |
|---|---|
Nom du produit |
3-(Pyrimidin-4-yl)aniline |
Formule moléculaire |
C10H9N3 |
Poids moléculaire |
171.2 g/mol |
Nom IUPAC |
3-pyrimidin-4-ylaniline |
InChI |
InChI=1S/C10H9N3/c11-9-3-1-2-8(6-9)10-4-5-12-7-13-10/h1-7H,11H2 |
Clé InChI |
MJLDVXLWYAVOLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=NC=NC=C2 |
SMILES canonique |
C1=CC(=CC(=C1)N)C2=NC=NC=C2 |
Synonymes |
Benzenamine, 3-(4-pyrimidinyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

